molecular formula C9H6ClN3O2 B8778748 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Cat. No. B8778748
M. Wt: 223.61 g/mol
InChI Key: JZIKLPMGHGNVPA-UHFFFAOYSA-N
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Patent
US04950678

Procedure details

Iron powder (0.75 g, 13.5 mmol) is added to a mixture of 4-chloro-1-(4-nitrophenyl)pyrazole (0.61 g, 2.7 mmol) and ammonium chloride (1.46 g, 27.0 mmol) in 45 ml ethanol and 16 ml water at 65°-70° over a period of 45 min. The reaction mixture is filtered and the solid is washed with ethyl acetate. Solvent is removed from the filtrate and the residue is taken into ethyl acetate, washed with water and with brine and dried to give 4-(4-chloro-1-pyrazolyl)aniline.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[CH:6]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
ClC=1C=NN(C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.46 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the solid is washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Solvent is removed from the filtrate
WASH
Type
WASH
Details
washed with water and with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NN(C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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